Home > Products > Screening Compounds P115795 > KRAS inhibitor-14
KRAS inhibitor-14 -

KRAS inhibitor-14

Catalog Number: EVT-12552182
CAS Number:
Molecular Formula: C20H15Cl3FN3O2S
Molecular Weight: 486.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

KRAS inhibitor-14, also known as ACA-14, is a small molecule designed to target the KRAS protein, which plays a critical role in cell signaling pathways that regulate cell growth and differentiation. Mutations in the KRAS gene are implicated in various cancers, making it a significant target for therapeutic intervention. ACA-14 has demonstrated the ability to bind to both wild-type and mutant forms of KRAS, including the common G12D mutation, with affinities in the low micromolar range. This compound inhibits nucleotide exchange and disrupts interactions between KRAS and its downstream effectors, particularly Raf, thereby impacting signal transduction through the MAPK pathway .

Source and Classification

The development of KRAS inhibitor-14 stems from extensive research into small molecule inhibitors targeting oncogenic KRAS mutations. The compound is classified as a direct inhibitor of KRAS and is part of a broader category of anticancer agents aimed at disrupting aberrant signaling pathways associated with cancer progression. Its chemical structure is characterized as 2-hydroxy-5-{[(2-phenylcyclopropyl) carbonyl] amino} benzoic acid .

Synthesis Analysis

The synthesis of ACA-14 involves several key steps that utilize bioisosteric methods to enhance its efficacy against KRAS G12D mutations. The general synthetic route includes:

  1. Starting Materials: The synthesis begins with commercially available precursors, including 2-methyl-6-chloropurine.
  2. Alkylation: The precursor undergoes alkylation with benzyl bromide in the presence of potassium carbonate to yield an intermediate.
  3. Nucleophilic Substitution: A secondary amine is introduced through nucleophilic substitution, followed by deprotection steps to obtain the final compound.
  4. Characterization: The synthesized compound is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity .
Molecular Structure Analysis

ACA-14 features a complex molecular structure that enables its interaction with KRAS. Key aspects include:

  • Molecular Formula: The compound's molecular formula is C15H15NO3.
  • Structural Features: The structure includes a phenylcyclopropyl group linked to a benzoic acid moiety, which is crucial for its binding affinity.
  • Binding Sites: ACA-14 targets specific regions within the KRAS protein, particularly near the switch regions that are vital for nucleotide exchange processes .

Data

  • Dissociation Constant (Kd): The binding affinity for KRAS (wild-type) is approximately 4.5 µM, indicating effective interaction .
Chemical Reactions Analysis

The primary chemical reactions involving ACA-14 include:

  1. Nucleotide Exchange Inhibition: ACA-14 significantly reduces both intrinsic and SOS-mediated GDP/GTP exchange rates in KRAS.
  2. Effector Binding Disruption: The compound impedes the interaction between KRAS and its effector proteins such as Raf, which is essential for downstream signaling .

Technical Details

The inhibition of nucleotide exchange was quantified using fluorescence-based assays, revealing an EC50 value of approximately 3.8 µM for intrinsic exchange and lower for SOS-mediated exchange .

Mechanism of Action

The mechanism by which ACA-14 exerts its effects involves:

  1. Binding Affinity: The compound binds to KRAS in a nucleotide-independent manner, targeting specific residues that are crucial for its interaction with effectors.
  2. Signal Transduction Inhibition: By blocking the binding of KRAS to Raf, ACA-14 effectively inhibits signal transduction through the MAPK pathway, leading to reduced cell proliferation in cancer models expressing mutant KRAS .

Data

Experimental results indicate that ACA-14 reduces the levels of phosphorylated ERK (pERK), a key marker of MAPK pathway activation, confirming its role as an effective inhibitor .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: ACA-14 typically appears as a white to off-white solid.
  • Solubility: The compound exhibits moderate solubility in organic solvents.

Chemical Properties

  • Stability: ACA-14 is stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The compound reacts selectively with specific amino acid residues within the KRAS protein without affecting other RAS family members .

Relevant Data or Analyses

Thermal shift assays indicate that ACA-14 stabilizes the GDP-bound form of KRAS, suggesting strong binding interactions that contribute to its inhibitory effects .

Applications

KRAS inhibitor-14 has significant potential applications in scientific research and therapeutic development:

  1. Cancer Therapy Development: As a lead compound for developing therapies targeting various KRAS mutations, ACA-14 can be further optimized for clinical use.
  2. Biochemical Research Tools: The compound serves as a valuable tool for studying KRAS biology and signaling pathways in cancer research.
  3. In Vivo Studies: Preliminary studies indicate promising results in xenograft models of pancreatic cancer harboring mutant KRAS, highlighting its potential for further development as an anticancer agent .

Properties

Product Name

KRAS inhibitor-14

IUPAC Name

1-[4-[5-chloro-6-(2,3-dichloro-5-hydroxyphenyl)-7-fluoro-2,1-benzothiazol-3-yl]piperazin-1-yl]prop-2-en-1-one

Molecular Formula

C20H15Cl3FN3O2S

Molecular Weight

486.8 g/mol

InChI

InChI=1S/C20H15Cl3FN3O2S/c1-2-15(29)26-3-5-27(6-4-26)20-12-9-13(21)16(18(24)19(12)25-30-20)11-7-10(28)8-14(22)17(11)23/h2,7-9,28H,1,3-6H2

InChI Key

ZCRFSHDFEGWLDB-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N1CCN(CC1)C2=C3C=C(C(=C(C3=NS2)F)C4=C(C(=CC(=C4)O)Cl)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.